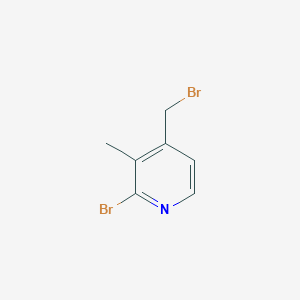
2-Bromo-4-(bromomethyl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(bromomethyl)-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two bromine atoms and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)-3-methylpyridine typically involves the bromination of 3-methylpyridine. One common method is the bromination using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(bromomethyl)-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce pyridine carboxylic acids.
Scientific Research Applications
2-Bromo-4-(bromomethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and fine chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism by which 2-Bromo-4-(bromomethyl)-3-methylpyridine exerts its effects involves its interaction with various molecular targets. The bromine atoms and the pyridine ring can participate in electrophilic and nucleophilic interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as its role in organic synthesis or its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Another brominated aromatic compound with different functional groups.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with a bromine atom and methoxy groups on a phenethylamine backbone.
Uniqueness
2-Bromo-4-(bromomethyl)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential applications. Its dual bromine atoms and methyl group make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Properties
Molecular Formula |
C7H7Br2N |
|---|---|
Molecular Weight |
264.94 g/mol |
IUPAC Name |
2-bromo-4-(bromomethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-6(4-8)2-3-10-7(5)9/h2-3H,4H2,1H3 |
InChI Key |
NQONEGATQUJWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















